

# Purity and quality standards for Acid Blue 221

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## Compound of Interest

Compound Name: Acid Blue 221

Cat. No.: B1171915

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An In-depth Technical Guide on the Purity and Quality Standards for **Acid Blue 221**

This technical guide provides a comprehensive overview of the purity and quality standards for **Acid Blue 221** (CAS No. 12219-32-8; C.I. **Acid Blue 221**). It is intended for researchers, scientists, and drug development professionals who utilize this anthraquinone-based dye in their work and require a thorough understanding of its quality attributes.

## Introduction to Acid Blue 221

**Acid Blue 221** is a synthetic, water-soluble anionic dye characterized by its bright blue color.[1] [2] Its molecular structure is based on the anthraquinone chromophore. Due to its strong tinctorial strength and good fastness properties, it finds applications in the textile, leather, and ink industries.[3][4] In a research and drug development context, understanding the purity and quality of such a reagent is critical to ensure the reliability and reproducibility of experimental results.

## Quality and Purity Specifications

The quality of **Acid Blue 221** can be defined by a set of physical, chemical, and performance-based parameters. High-purity grades of this dye should conform to stringent specifications to minimize the impact of impurities on experimental outcomes. The following table summarizes key quality control parameters.

Table 1: Purity and Quality Specifications for Research-Grade **Acid Blue 221**

Parameter	Specification Limit	Test Method
Identification		
- UV-Visible Absorption	$\lambda_{\text{max}}$ in water at $638 \pm 2$ nm	UV-Vis Spectrophotometry
- HPLC Retention Time	Corresponds to a reference standard	High-Performance Liquid Chromatography (HPLC)
Physicochemical Properties		
- Appearance	Fine, dark blue powder	Visual Inspection
- Solubility (in water)	$\geq 50$ g/L	Gravimetric
- pH (1% solution)	6.0 - 8.0	Potentiometry
- Moisture Content	$\leq 5.0\%$	Karl Fischer Titration or Loss on Drying
- Water-Insoluble Matter	$\leq 0.2\%$	Gravimetric
Purity and Impurities		
- Dye Content (Strength)	$\geq 98\%$	Titrimetry or Spectrophotometry
- Individual Impurity	$\leq 0.5\%$	HPLC
- Total Impurities	$\leq 2.0\%$	HPLC
- Heavy Metals:		
- Lead (Pb)	$\leq 10$ ppm	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
- Arsenic (As)	$\leq 3$ ppm	ICP-MS
- Mercury (Hg)	$\leq 1$ ppm	ICP-MS
- Cadmium (Cd)	$\leq 1$ ppm	ICP-MS

## Experimental Protocols

This section details the methodologies for the key analytical tests cited in the specifications table.

## Determination of Dye Strength (Content) by Titration

This method is based on the reduction of the dye with a standard solution of titanium(III) chloride.

- Reagents and Equipment:
  - Titanium(III) chloride solution (0.1 N), standardized
  - Sodium bicarbonate
  - Glacial acetic acid
  - Standard **Acid Blue 221** reference material
  - Burette, beaker, and titration apparatus under an inert atmosphere (e.g., nitrogen or carbon dioxide)
- Procedure:
  - Accurately weigh about 0.5 g of the **Acid Blue 221** sample and dissolve it in 150 mL of deionized water in a beaker.
  - Add 10 g of sodium bicarbonate and 10 mL of glacial acetic acid.
  - Heat the solution to 80-90°C while maintaining an inert atmosphere over the solution by passing a stream of nitrogen or carbon dioxide.
  - Titrate the hot solution with the standardized 0.1 N titanium(III) chloride solution until the blue color disappears.
  - The endpoint is a sharp color change from blue to colorless or a pale yellow/brown of the reduced dye.
  - Calculate the dye strength as a percentage relative to a standard of known purity.

# Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method separates the main dye component from its organic impurities.

- Chromatographic Conditions:
  - Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size
  - Mobile Phase A: 20 mM ammonium acetate in water, pH 6.5
  - Mobile Phase B: Acetonitrile
  - Gradient Program:
    - 0-5 min: 10% B
    - 5-25 min: 10% to 90% B
    - 25-30 min: 90% B
    - 30.1-35 min: 10% B (re-equilibration)
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 638 nm
  - Injection Volume: 20 µL
  - Column Temperature: 30°C
- Procedure:
  - Prepare a sample solution of **Acid Blue 221** in the mobile phase A at a concentration of approximately 100 µg/mL.
  - Filter the sample through a 0.45 µm syringe filter before injection.
  - Inject the sample onto the HPLC system and record the chromatogram.

- The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

## Determination of Water-Insoluble Matter

- Procedure:
  - Accurately weigh approximately 2 g of the dye sample.
  - Dissolve the sample in 200 mL of hot deionized water.
  - Filter the solution through a pre-weighed, dried filter paper.
  - Wash the filter paper with hot deionized water until the filtrate is colorless.
  - Dry the filter paper and residue in an oven at 105°C to a constant weight.
  - The weight of the residue represents the water-insoluble matter.

## Visualizations

### Quality Control Workflow for Acid Blue 221

The following diagram illustrates a logical workflow for the quality control testing of a batch of **Acid Blue 221**.

Caption: A typical quality control workflow for **Acid Blue 221**.

### General Binding Mechanism of Acid Dyes

While **Acid Blue 221** does not have a defined role in specific signaling pathways, its application as a biological stain relies on its ability to bind to proteins. This interaction is governed by the principles of acid dyeing.

Caption: The ionic binding mechanism of **Acid Blue 221** to a protein substrate.

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## References

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